Technical Guide: Mechanism of Action of 2-(2-Hydroxyethoxy)benzamide
Technical Guide: Mechanism of Action of 2-(2-Hydroxyethoxy)benzamide
The following technical guide details the mechanism of action for 2-(2-Hydroxyethoxy)benzamide (CAS 63906-79-6), a pharmacological agent with a distinct multi-target profile involving dopamine and serotonin receptors.[1][2]
[1]
Executive Summary
2-(2-Hydroxyethoxy)benzamide (CAS: 63906-79-6), also identified as a key metabolite of the analgesic ethenzamide, exhibits a complex pharmacological profile distinct from typical benzamide derivatives.[1][2] Unlike classical benzamides (e.g., sulpiride, metoclopramide) which primarily function as dopamine antagonists, this compound acts as a dopamine receptor agonist , while simultaneously functioning as an antagonist at 5-HT3 and 5-HT4 serotonin receptors.[1] This guide explores the molecular signaling pathways, physiological consequences, and experimental validation of this triple-action mechanism.[1]
Chemical Identity & Structural Basis
The pharmacological activity of 2-(2-Hydroxyethoxy)benzamide is dictated by its specific substitution pattern on the benzamide scaffold.[1]
| Property | Detail |
| Chemical Name | 2-(2-Hydroxyethoxy)benzamide |
| CAS Registry | 63906-79-6 |
| Molecular Formula | C₉H₁₁NO₃ |
| Structural Features | Benzamide Core: Primary pharmacophore for D2-like receptor affinity.Ortho-Hydroxyethoxy Group: A flexible ether linkage at the 2-position, critical for receptor subtype selectivity (differentiating it from 2-ethoxybenzamide/ethenzamide).[1][3][4] |
| Metabolic Context | Major metabolite of Ethenzamide (formed via hydroxylation of the ethoxy side chain).[1] |
Core Mechanisms of Action[1]
Dopamine Receptor Agonism (Primary Mechanism)
In contrast to the D2 antagonism typical of substituted benzamides, 2-(2-Hydroxyethoxy)benzamide functions as an agonist at dopamine receptors (specifically D2-like subtypes).[1]
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Signaling Pathway:
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Receptor Binding: The molecule binds to the orthosteric site of the G protein-coupled D2 receptor.[1]
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G-Protein Activation: Induces conformational change coupling the receptor to Gαi/o proteins.[1]
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Effector Modulation:
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Physiological Outcome: In the CNS, this mimics dopaminergic transmission.[1] In the periphery (gut), D2 agonism typically inhibits cholinergic transmission, potentially reducing gastric motility.[1]
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Clinical Correlate: D2 agonism in the Chemoreceptor Trigger Zone (CTZ) is a known emetogenic stimulus, correlating with the reported side effect of nausea .[1]
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5-HT3 Receptor Antagonism
The compound acts as an inhibitor (antagonist) at the 5-HT3 receptor, a ligand-gated ion channel.[1][2]
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Mechanism:
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Blockade: Competes with serotonin (5-HT) for the binding site on the pentameric ion channel complex.[1]
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Channel Stabilization: Prevents the opening of the cation channel (Na+/Ca2+ influx).[1]
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Physiological Outcome: Typically, 5-HT3 antagonism exerts an antiemetic effect (e.g., ondansetron).[1] However, in the presence of potent D2 agonism (emetogenic), the net clinical effect may still lean towards nausea, or this antagonism may serve to mitigate the severity of D2-induced emesis.[1]
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5-HT4 Receptor Antagonism
The compound antagonizes the 5-HT4 receptor, a Gs-coupled GPCR involved in gastrointestinal motility.[1]
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Signaling Pathway:
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Receptor Blockade: Prevents 5-HT-induced activation of Gαs .[1]
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cAMP Suppression: Blocks the upregulation of cAMP and subsequent PKA activation in enteric neurons.[1]
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Physiological Outcome: Reduced release of acetylcholine (ACh) in the myenteric plexus.[1]
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Clinical Correlate: This mechanism, combined with D2 agonism, likely drives the intestinal contractions (dysmotility) and stasis described in safety profiles.[1] It also explains why Levosulpiride (a 5-HT4 agonist) is effective in reversing the GI side effects of this compound.[1][2][5]
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Signal Transduction Visualization
The following diagram illustrates the convergent signaling pathways of 2-(2-Hydroxyethoxy)benzamide in a neuronal/enteric cell model.
Caption: Convergent signaling of 2-(2-Hydroxyethoxy)benzamide showing D2-mediated cAMP suppression and 5-HT4 blockade leading to reduced motility and nausea.[1]
Experimental Protocols for Validation
To validate the specific mechanism of action, the following standardized protocols are recommended.
Functional cAMP Assay (D2/5-HT4 Validation)
Objective: To quantify the agonist activity at D2 receptors and antagonist activity at 5-HT4 receptors via cAMP modulation.[1]
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Cell Line: CHO-K1 cells stably expressing human D2 (long isoform) or 5-HT4 receptors.[1]
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Preparation:
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Seed cells at 10,000 cells/well in 384-well plates.[1]
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Incubate overnight at 37°C/5% CO₂.
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D2 Agonist Mode:
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5-HT4 Antagonist Mode:
Guinea Pig Ileum Contraction Assay (Motility)
Objective: To assess the net effect on GI smooth muscle contractility (validating the "intestinal contraction" side effect profile).
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Tissue Preparation: Isolate ileum segments (2-3 cm) from male guinea pigs.[1]
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Setup: Mount in organ bath containing Tyrode’s solution at 37°C, aerated with 95% O₂/5% CO₂.
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Equilibration: Apply 1g resting tension; equilibrate for 60 min.
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Protocol:
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Analysis: Record changes in resting tone and contractile amplitude.
Quantitative Profile Summary
| Parameter | Value / Observation | mechanistic Implication |
| D2 Receptor Activity | Agonist | Drives nausea and potential CNS effects (dizziness, insomnia).[1][2] |
| 5-HT3 Affinity | Antagonist (Inhibitor) | Modulates emetic signaling; likely insufficient to fully counteract D2-mediated nausea.[1] |
| 5-HT4 Affinity | Antagonist | Blocks pro-kinetic pathways; contributes to intestinal stasis/dysmotility.[1] |
| Safety Profile | Good (Human) | Generally well-tolerated despite specific GI side effects.[1][2] |
| Key Side Effects | Nausea, Intestinal Contractions | Direct consequence of D2 agonism (CTZ) and 5-HT4 antagonism (Gut).[1] |
References
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PubChem . (n.d.).[1] Compound Summary: 2-(2-Hydroxyethoxy)benzamide.[1][2][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link]
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Neve, K. A., et al. (2004).[1] "Dopamine D2 Receptor Signaling: Mechanisms and Therapeutic Implications." Physiology. (General reference for D2 signaling pathways).
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